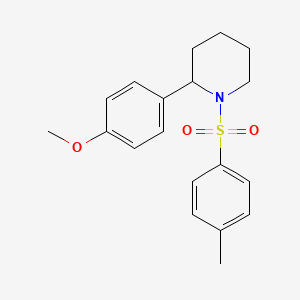
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a chemical compound characterized by the presence of a cyclobutene ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide typically involves the reaction of 2,4-dichlorophenyl derivatives with cyclobutene intermediates. One common method involves the treatment of N-Boc protected indoles with n-butyllithium, followed by the addition of cyclobutanone . This reaction proceeds under mild conditions and results in the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide include other cyclobutene derivatives and acetamide-containing compounds. Examples include:
- This compound analogs with different substituents on the cyclobutene ring.
- Acetamide derivatives with varying aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclobutene ring and a 2,4-dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H11Cl2NO |
|---|---|
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
N-[2-(2,4-dichlorophenyl)cyclobuten-1-yl]acetamide |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
LNDJASYCQUWQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(CC1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)




![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)




![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)

